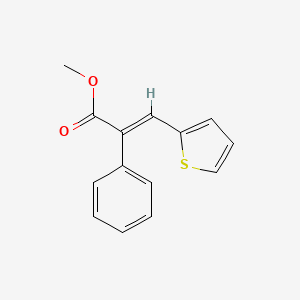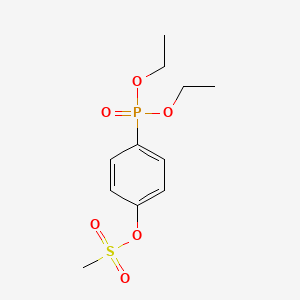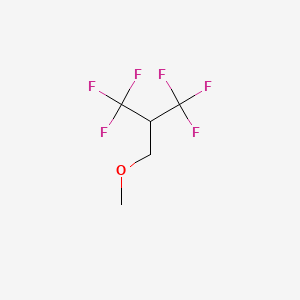
Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate
货号:
B1608309
CAS 编号:
106327-92-8
分子量:
977.4 g/mol
InChI 键:
ITKYCYSYWXAVCC-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TUBTC is a synthetic compound with the chemical formula C61H100O9 . It falls into the class of diacetylene derivatives . This lipophilic molecule has found applications in various scientific fields, including nanotechnology, surface coatings, and biomedical research .
Synthesis Analysis
- Purification : The product is purified by column chromatography using chloroform/methanol as the eluent.
属性
IUPAC Name |
diundecyl 4-[[3,4-bis(undecoxycarbonyl)phenyl]-hydroxymethyl]benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100O9/c1-5-9-13-17-21-25-29-33-37-45-67-58(63)53-43-41-51(49-55(53)60(65)69-47-39-35-31-27-23-19-15-11-7-3)57(62)52-42-44-54(59(64)68-46-38-34-30-26-22-18-14-10-6-2)56(50-52)61(66)70-48-40-36-32-28-24-20-16-12-8-4/h41-44,49-50,57,62H,5-40,45-48H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKYCYSYWXAVCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)O)C(=O)OCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400140 |
Source


|
| Record name | ETH 2112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
977.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106327-92-8 |
Source


|
| Record name | ETH 2112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole
Cat. No.: B1608226
CAS No.: 486997-65-3
(R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidin...
Cat. No.: B1608230
CAS No.: 959578-35-9
(2S,4S)-4-Benzhydryl-1-(tert-butoxycarbonyl)pyrrolidine...
Cat. No.: B1608232
CAS No.: 959573-18-3
Methyl 2-phenyl-3-(thiophen-2-yl)acrylate
Cat. No.: B1608234
CAS No.: 30302-64-8






![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)



![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)



